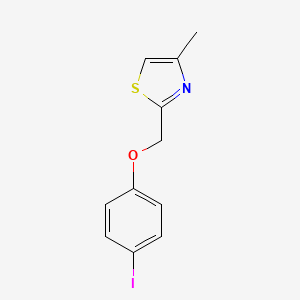
2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a morpholinoacetamide structure. It is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide involves several steps. One common method includes the reaction of 2-bromophenol with formaldehyde to form 2-(2-bromophenoxy)methanol. This intermediate is then reacted with morpholine to produce 2-(2-((2-bromophenoxy)methyl)morpholino)ethanol. Finally, the ethanol derivative is converted to the acetamide through a reaction with acetic anhydride .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets. The bromophenoxy group is known to interact with certain enzymes, potentially inhibiting their activity. The morpholino group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide include:
2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide: This compound has a similar structure but with the bromine atom in a different position, which can affect its reactivity and biological activity.
2-(2-((2-Chlorophenoxy)methyl)morpholino)acetamide: The chlorine atom can alter the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific bromophenoxy and morpholinoacetamide structure, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17BrN2O3 |
|---|---|
Molekulargewicht |
329.19 g/mol |
IUPAC-Name |
2-[2-[(2-bromophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17BrN2O3/c14-11-3-1-2-4-12(11)19-9-10-7-16(5-6-18-10)8-13(15)17/h1-4,10H,5-9H2,(H2,15,17) |
InChI-Schlüssel |
UKEJGEJEUYMQBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1CC(=O)N)COC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)

![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)




![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)

![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)
